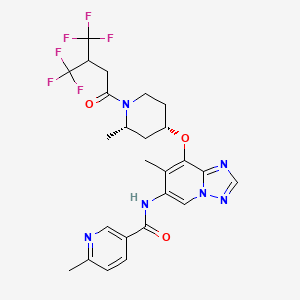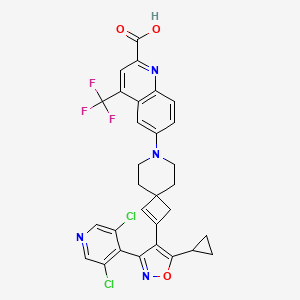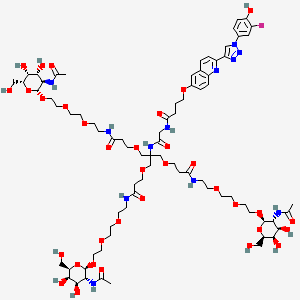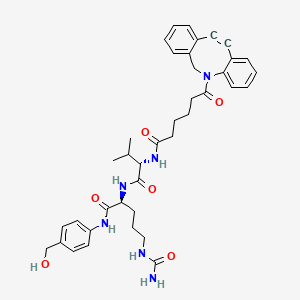
DBCO-Val-Cit-PABC-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-Val-Cit-PABC-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . The compound is significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-Val-Cit-PABC-OH involves multiple steps, starting with the preparation of the DBCO group, followed by the incorporation of the Val-Cit dipeptide and the PABC moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: DBCO-Val-Cit-PABC-OH primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly selective and bioorthogonal, meaning it can occur in biological systems without interfering with native biochemical processes .
Common Reagents and Conditions: The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in aqueous or organic solvents at room temperature, making it suitable for a wide range of applications .
Major Products: The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is used to attach the compound to various biomolecules, including antibodies and other proteins .
Scientific Research Applications
DBCO-Val-Cit-PABC-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a versatile linker for the synthesis of complex molecules. In biology, it is employed in the labeling and tracking of biomolecules. In medicine, it plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy. In industry, it is used in the production of diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of DBCO-Val-Cit-PABC-OH involves its use as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon internalization by the cancer cells, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug to exert its therapeutic effects . The Val-Cit dipeptide is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes, ensuring the selective release of the drug within the cancer cells .
Comparison with Similar Compounds
Similar Compounds:
- DBCO-Val-Cit-PAB-OH
- DBCO-Val-Cit-PABC-NH2
- DBCO-Val-Cit-PABC-COOH
Uniqueness: DBCO-Val-Cit-PABC-OH is unique due to its cleavable nature and its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC). This makes it highly suitable for use in antibody-drug conjugates, where the selective release of cytotoxic drugs is crucial for minimizing off-target effects and maximizing therapeutic efficacy .
Properties
Molecular Formula |
C39H46N6O6 |
|---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-oxohexanamide |
InChI |
InChI=1S/C39H46N6O6/c1-26(2)36(38(50)43-32(13-9-23-41-39(40)51)37(49)42-31-21-17-27(25-46)18-22-31)44-34(47)15-7-8-16-35(48)45-24-30-12-4-3-10-28(30)19-20-29-11-5-6-14-33(29)45/h3-6,10-12,14,17-18,21-22,26,32,36,46H,7-9,13,15-16,23-25H2,1-2H3,(H,42,49)(H,43,50)(H,44,47)(H3,40,41,51)/t32-,36-/m0/s1 |
InChI Key |
UKSUTABXRCDSHE-IKYOIFQTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



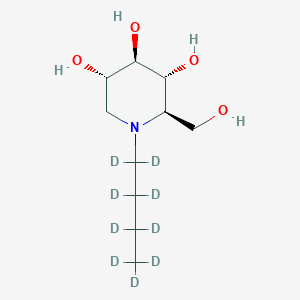
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
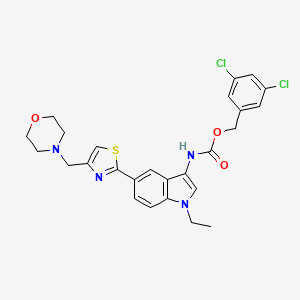
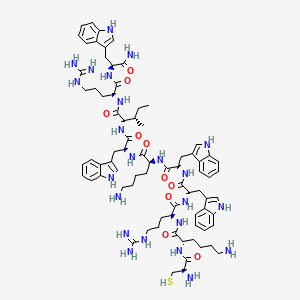
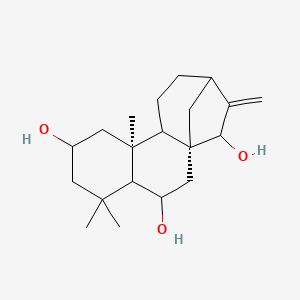
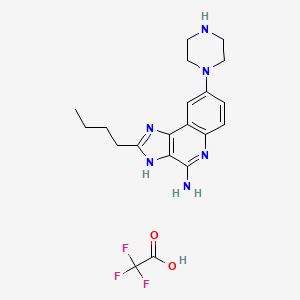
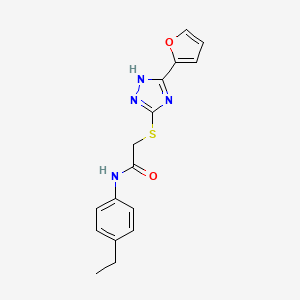
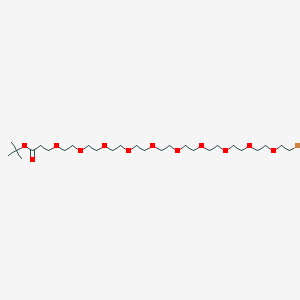
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

